Spectroscopic data (NMR, IR, MS) of Tert-butyl 5-aminoazocane-1-carboxylate
Spectroscopic data (NMR, IR, MS) of Tert-butyl 5-aminoazocane-1-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 5-aminoazocane-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of Tert-butyl 5-aminoazocane-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. As direct experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to construct a predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the identification, characterization, and purity assessment of this and structurally related molecules. Methodologies for data acquisition are detailed to ensure reproducibility and scientific rigor.
Molecular Structure and Functional Group Analysis
Tert-butyl 5-aminoazocane-1-carboxylate possesses a unique combination of a flexible eight-membered azocane ring, a primary amine nucleophile, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group. This architecture dictates its chemical reactivity and presents a distinct spectroscopic fingerprint.
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Azocane Core: A large, flexible eight-membered saturated ring. The conformational flexibility can lead to broadened signals in NMR spectroscopy at room temperature.
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Primary Amine (-NH₂): Located at the C5 position, this group is a key site for further functionalization. It will produce characteristic signals in both ¹H NMR and IR spectra.
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N-Boc Group: This carbamate protecting group is one of the most common in organic synthesis.[1] It imparts stability under a wide range of conditions and has a highly recognizable spectroscopic signature, particularly the strong carbonyl (C=O) stretch in the IR spectrum and the sharp singlet from the tert-butyl group in the ¹H NMR spectrum.[2][3]
Caption: Molecular Structure of Tert-butyl 5-aminoazocane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted spectra below are based on typical chemical shifts for the constituent functional groups.[4][5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the flexible nature of the eight-membered ring, some methylene protons may appear as complex multiplets or broadened signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4 - 3.2 | Multiplet (br) | 4H | N-CH ₂ (ring) | Protons adjacent to the carbamate nitrogen are deshielded. |
| ~2.8 - 2.6 | Multiplet | 1H | CH -NH₂ | Proton at the carbon bearing the amino group. |
| ~1.8 - 1.4 | Multiplet (br) | 8H | -CH ₂- (ring) | Remaining methylene protons of the azocane ring. |
| 1.45 | Singlet | 9H | -C(CH ₃)₃ | Chemically equivalent protons of the tert-butyl group, a hallmark signal for the Boc group.[2] |
| ~1.3 (variable) | Singlet (br) | 2H | -NH ₂ | Chemical shift is solvent-dependent and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 155.5 | C =O (Carbamate) | Typical range for a carbamate carbonyl carbon.[2] |
| 79.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~50 | C H-NH₂ | Carbon atom bonded to the primary amine. |
| ~45 | N-C H₂ (ring) | Carbons adjacent to the nitrogen atom. |
| ~35 | Ring C H₂ | Other aliphatic carbons in the azocane ring. |
| ~30 | Ring C H₂ | Other aliphatic carbons in the azocane ring. |
| 28.5 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
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Internal Standard: Use Tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]
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¹H NMR Acquisition:
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Set a spectral width of approximately 16 ppm.
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Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
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Acquire at least 16 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Set a spectral width of approximately 220 ppm.
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Use a proton-decoupled pulse sequence.
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A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to observe all carbon signals, especially the quaternary carbon of the Boc group.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted Characteristic Absorptions
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3350 - 3250 | Medium, two bands | N-H Stretch | Asymmetric and symmetric stretching of the primary amine group. |
| 2975 - 2850 | Strong | C-H Stretch | Aliphatic C-H stretching from the azocane ring and Boc group. |
| 1700 - 1680 | Strong | C=O Stretch | Characteristic and strong absorption for the carbamate carbonyl of the Boc group. [6] |
| 1480 - 1450 | Medium | C-H Bend | Scissoring and bending vibrations of the methylene groups. |
| 1365 | Strong | C-H Bend | Characteristic bending for the tert-butyl group. |
| 1250 & 1160 | Strong | C-N Stretch / C-O Stretch | Stretching vibrations associated with the carbamate group. |
Experimental Protocol for IR Data Acquisition
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
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Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
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KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent disk.
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Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
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Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be acquired and subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and accessory interferences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structural components. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula is C₁₂H₂₄N₂O₂. The monoisotopic mass is 228.1838 Da.
| Predicted m/z | Proposed Identity | Rationale |
| 229.1916 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in ESI positive mode. |
| 173.1339 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[1] |
| 129.1386 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |
| 57.0704 | [C₄H₉]⁺ | tert-butyl cation, a characteristic fragment. |
Fragmentation Analysis Workflow
The primary and most diagnostic fragmentation pathway for N-Boc protected amines involves the cleavage of the tert-butyl group.
Caption: Predicted ESI-MS Fragmentation Pathway for the title compound.
Experimental Protocol for MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
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Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass data.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
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Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 229.19) and fragmenting it to observe the predicted daughter ions.
Conclusion
The structural identity and purity of Tert-butyl 5-aminoazocane-1-carboxylate can be confidently established through a combination of modern spectroscopic techniques. Key identifying features include: the characteristic ¹H NMR singlet for the nine tert-butyl protons at ~1.45 ppm; the ¹³C NMR signal for the carbamate carbonyl at ~155.5 ppm; a strong IR absorption band for the C=O stretch between 1700-1680 cm⁻¹; and a protonated molecular ion at m/z 229.19 in the ESI mass spectrum, accompanied by a diagnostic loss of 56 Da. This guide provides a robust predictive framework for researchers to confirm the successful synthesis and purification of this valuable chemical intermediate.
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
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D'souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link] - Note: While this is a review, it contains representative examples and data for Boc-protected compounds relevant to the predictions.
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Pettit, G. R., & Du, J. (2003). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Journal of Organic Chemistry, 68(19), 7431-7435. [Link]
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MDPI. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2023(1), M1573. [Link]
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PubChem. (n.d.). Tert-butyl 5-oxoazocane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
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911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]
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